Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is a complex compound utilized primarily in drug delivery and bioconjugation applications. It consists of a maleimido group, a polyethylene glycol (PEG) linker, a valine-alanine peptide sequence, and a para-aminobenzyl-para-nitrophenyl (PAB-PNP) moiety. This compound is designed to enhance the solubility and stability of therapeutic agents while enabling targeted delivery to specific biological sites, particularly in cancer therapy.
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP falls under the category of peptide-drug conjugates and linkers for antibody-drug conjugates (ADCs). Its structure allows it to serve as a versatile platform for conjugating drugs with targeting moieties, making it significant in pharmaceutical chemistry.
The synthesis of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves several key steps:
The reactions are generally conducted in anhydrous solvents like dimethylformamide or dichloromethane under inert atmospheres to prevent moisture interference. Rigorous purification steps, including high-performance liquid chromatography (HPLC), are employed to ensure product purity .
The molecular structure of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP features:
The molecular formula for Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is C34H46N6O10, with a molecular weight of approximately 650 g/mol .
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP can undergo several chemical reactions:
Major products formed include carboxylic acids from hydrolysis and various amide derivatives from substitution reactions .
The mechanism of action for Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves the cleavage of the PNP ester group upon reaching target cells. This cleavage releases the active peptide or drug molecule, allowing it to exert its therapeutic effects. The PEG linker enhances circulation time in the bloodstream, improving bioavailability while minimizing off-target effects. The valine-alanine sequence can be tailored to bind specific receptors or enzymes, facilitating targeted delivery .
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is typically a white to off-white powder. It is soluble in polar solvents such as water and dimethyl sulfoxide due to the presence of the PEG linker.
The compound exhibits stability under physiological conditions but is sensitive to hydrolysis under acidic or basic conditions. Its reactivity profile allows it to participate in various bioconjugation reactions, making it suitable for drug development applications .
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP has significant applications in scientific research and pharmaceuticals:
This compound exemplifies the advancements in drug delivery technologies aimed at improving therapeutic outcomes while minimizing side effects.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4